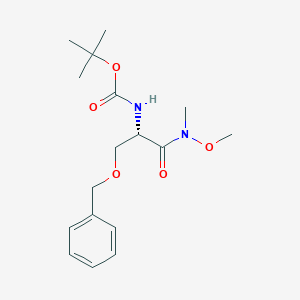

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXJRNLFQIIVMB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The N,O-Dimethylhydroxamide Group in Peptide Synthesis: A Technical Guide to Chemoselectivity and C-Terminal Modification

Executive Summary: Overcoming Synthetic Hurdles in Peptide Chemistry

The synthesis of peptides, particularly those with complex modifications, presents significant challenges to the medicinal chemist. Key among these is the precise control of reactive carbonyl species to prevent unwanted side reactions such as over-addition by nucleophiles and racemization of chiral centers. The N,O-dimethylhydroxamide group, commonly known as the Weinreb amide, has emerged as a uniquely stable and versatile functional group that provides an elegant solution to these problems. This guide offers an in-depth examination of the function and application of the Weinreb amide in modern peptide synthesis, providing both the mechanistic rationale and field-proven protocols for its successful implementation. We will explore its role as a stable carboxylic acid surrogate that, upon activation, facilitates clean and efficient C-C and C-H bond formation, enabling the synthesis of peptide ketones, aldehydes, and other valuable C-terminally modified analogues.

The Core Problem: The Over-Reactivity of Carboxylic Acid Derivatives

In traditional peptide synthesis, the activation of a C-terminal carboxylic acid is a prerequisite for amide bond formation. However, highly reactive intermediates like acid chlorides or even standard active esters are susceptible to multiple additions by strong organometallic nucleophiles (e.g., Grignard or organolithium reagents). This lack of control leads to the formation of tertiary alcohols instead of the desired ketone, drastically reducing the yield and complicating purification.[1] Furthermore, harsh reaction conditions can compromise the stereochemical integrity of the constituent amino acids.

The Weinreb amide circumvents this fundamental issue. Its defining feature is the N-methoxy-N-methyl substitution, which provides a powerful tool for moderating reactivity through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2]

The Weinreb Amide Solution: Mechanism of Action

The efficacy of the Weinreb amide hinges on its interaction with the metal counterion of the nucleophile (e.g., MgX⁺ for Grignard reagents, Li⁺ for organolithiums). Upon addition of the nucleophile to the amide carbonyl, a tetrahedral intermediate is formed. The genius of the Weinreb amide is that the N-methoxy oxygen atom acts as a chelating agent, coordinating to the metal ion. This creates a stable five-membered cyclic intermediate that is unreactive towards further nucleophilic attack, even in the presence of excess reagent, particularly at low temperatures.[1][2][3] The desired ketone or aldehyde is only liberated upon acidic workup, which breaks down the stable chelate.[4]

This mechanism provides two critical advantages:

-

Prevention of Over-Addition: The stability of the chelated intermediate effectively halts the reaction at the ketone stage.[1][2]

-

Enhanced Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a wide range of other functional groups in the peptide chain.[3]

Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.

Applications in Peptide Synthesis

The unique reactivity of the Weinreb amide makes it an invaluable tool for creating modified peptides that are important as therapeutic leads, enzyme inhibitors, and biological probes.

Synthesis of Peptide Ketones

Peptide ketones are widely used as protease inhibitors, where the ketone carbonyl mimics the transition state of peptide bond hydrolysis. The Weinreb amide provides a reliable method for their synthesis by reacting a C-terminal peptide Weinreb amide with an organometallic reagent.[5]

Synthesis of Peptide Aldehydes

Peptide aldehydes are another important class of enzyme inhibitors. They can be synthesized by the reduction of a peptide Weinreb amide using a mild hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).[4][6] The chelation-stabilized intermediate prevents over-reduction to the corresponding alcohol, a common side reaction with other carboxylic acid derivatives.[4]

Experimental Protocols and Workflows

The following section provides validated, step-by-step protocols for the preparation and use of Weinreb amides in peptide synthesis.

Protocol 1: Solution-Phase Synthesis of N-Fmoc-Amino Acid Weinreb Amide

This protocol describes the conversion of an Nα-protected amino acid to its corresponding Weinreb amide using N,N'-Carbonyldiimidazole (CDI) as the coupling agent.[6]

Materials:

-

N-Fmoc-protected amino acid (1.0 eq)

-

N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[7]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Add CDI (1.1 eq) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases. The formation of the acyl-imidazole intermediate can be monitored by TLC.

-

In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in THF and add a suitable non-nucleophilic base (e.g., triethylamine or N-methylmorpholine, 1.2 eq) to liberate the free amine.

-

Add the solution of free N,O-dimethylhydroxylamine to the activated amino acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-amino acid Weinreb amide.

-

Purify the product by flash column chromatography if necessary.

| Amino Acid | Coupling Reagent | Solvent | Yield (%) | Purity (%) |

| Fmoc-Ala-OH | CDI | THF | ~85-95 | >95 |

| Fmoc-Phe-OH | CDI | THF | ~80-90 | >95 |

| Fmoc-Val-OH | HATU/DIPEA | DMF | ~80-90 | >95 |

Table 1: Representative yields for the synthesis of N-Fmoc-Amino Acid Weinreb Amides.

Protocol 2: Solid-Phase Synthesis of a C-Terminal Peptide Aldehyde via Weinreb Amide Resin

This workflow outlines the synthesis of a peptide on a Weinreb amide resin, followed by cleavage and reduction to yield the C-terminal aldehyde.[8][9]

Caption: Solid-phase synthesis workflow for peptide aldehydes.

Methodology:

-

Resin Swelling: Swell the Weinreb amide resin in N,N-Dimethylformamide (DMF) for 1 hour.[10]

-

First Amino Acid Coupling: Couple the first N-Fmoc protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIPEA).

-

Chain Elongation: Perform standard Fmoc-based solid-phase peptide synthesis (SPPS) cycles of deprotection (20% piperidine in DMF) and coupling to elongate the peptide chain to the desired length.[11]

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Resin Washing: Wash the resin thoroughly with DCM and then THF to prepare for the cleavage step.

-

Cleavage and Reduction:

-

Suspend the peptidyl-resin in anhydrous THF and cool to 0°C in an ice bath.

-

Slowly add a solution of LiAlH₄ (typically 2-3 equivalents per mole of peptide) in THF.[8]

-

Caution: LiAlH₄ reacts violently with water. The reaction must be performed under strictly anhydrous conditions. Over-reduction of the peptide backbone amides can occur with prolonged reaction times or elevated temperatures.[12]

-

Stir the reaction for 30-60 minutes at 0°C.

-

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of 5% aqueous KHSO₄ solution.[8]

-

Filter the resin and wash it with DCM.

-

Combine the filtrates, wash with saturated NaHCO₃ and brine, dry the organic layer, and concentrate to obtain the crude peptide aldehyde.

-

-

Purification: Purify the crude product using reverse-phase HPLC.

Trustworthiness and Self-Validation: Critical Parameters

The success of these protocols relies on careful monitoring and control.

-

Reaction Monitoring: For solution-phase synthesis, TLC or LC-MS should be used to monitor the consumption of the starting material and the formation of the product.

-

Kaiser Test: In SPPS, the Kaiser test should be performed after each deprotection and coupling step to ensure completion of the reaction.[10]

-

Cleavage Optimization: The amount of reducing agent and the reaction time for cleavage from the Weinreb resin are critical. Small-scale trial cleavages are recommended to optimize conditions and minimize side products.[12]

-

Product Characterization: Final products must be rigorously characterized by HPLC for purity and by mass spectrometry to confirm the expected molecular weight.

Conclusion and Future Outlook

The N,O-dimethylhydroxamide (Weinreb amide) functionality is a powerful and reliable tool in the arsenal of the peptide chemist. Its ability to form a stable chelated intermediate provides an unparalleled level of control over the reactivity of the carbonyl group. This enables the clean, high-yield synthesis of C-terminally modified peptides, such as ketones and aldehydes, which are often inaccessible through conventional synthetic routes. From solution-phase fragment condensation to solid-phase synthesis of complex analogues, the Weinreb amide offers a robust and validated pathway to novel peptide-based therapeutics and research tools. As the demand for more sophisticated peptide structures grows, the strategic application of the Weinreb amide will undoubtedly continue to play a pivotal role in advancing the frontiers of drug discovery and chemical biology.

References

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022-08-15). YouTube. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2019-02-15). Master Organic Chemistry. Retrieved from [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 195-211. Retrieved from [Link]

-

Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - carbonyldiimidazole. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]

-

Weinreb amides. (n.d.). Retrieved from [Link]

-

Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

in the chemical literature: Weinreb amides. (2020-05-09). YouTube. Retrieved from [Link]

-

Cleavage from Weinreb Resin; Peptide Aldehydes. (n.d.). AAPPTec. Retrieved from [Link]

-

Question about working with Weinreb amide resin. (2013-04-10). Reddit. Retrieved from [Link]

-

O'Donnell, M. J., et al. (2003). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. Journal of Combinatorial Chemistry, 5(5), 564-573. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

N,O-Dimethylhydroxylamine Hydrochloride, also known as Methylmethoxyamine, is used to form Weinreb amides in amide coupling reactions. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. calpaclab.com [calpaclab.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups in Serine Derivatives

Introduction: The Strategic Imperative of Protecting Groups in Serine-Containing Peptide Synthesis

In the intricate discipline of synthetic peptide chemistry, the serine residue, with its nucleophilic hydroxyl side chain, presents both a synthetic opportunity and a challenge. Unchecked, this hydroxyl group can engage in undesirable side reactions, leading to truncated sequences, byproduct formation, and compromised purity of the final peptide. The strategic selection and application of protecting groups are therefore not merely procedural formalities but the very foundation upon which a successful synthesis is built. This guide provides an in-depth exploration of the classic yet enduringly relevant partnership of the tert-Butoxycarbonyl (Boc) group for α-amino protection and the Benzyl (Bzl) group for side-chain protection of serine.

This document moves beyond a simple recitation of protocols. It is designed for the discerning researcher, scientist, or drug development professional, offering a narrative grounded in mechanistic understanding and field-proven insights. We will dissect the causality behind experimental choices, present methodologies as self-validating systems, and provide the authoritative grounding necessary for confident application in the laboratory.

I. The Chemical Logic of Protection: Why Boc and Benzyl for Serine?

The choice of a protecting group strategy is governed by the principle of orthogonality , or in the case of Boc/Bzl, quasi-orthogonality . This means that the different protecting groups on the amino acid can be removed under distinct conditions, allowing for selective deprotection at specific stages of the synthesis.[1]

-

The Boc Group: A Transient Shield for the α-Amino Function: The Boc group is an acid-labile protecting group. Its steric bulk effectively prevents the α-amino group from participating in nucleophilic reactions, such as peptide bond formation.[2] It is stable to the basic and nucleophilic conditions encountered during side-chain protection and peptide coupling. Critically, it can be removed with moderate acids like trifluoroacetic acid (TFA), regenerating the primary amine for the next coupling step.[3] This acid-lability is the cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[1]

-

The Benzyl Group: A Robust Guardian for the Serine Side Chain: The hydroxyl group of serine is typically protected as a benzyl ether. The benzyl group is robust and stable to the repetitive TFA treatments used for Boc deprotection.[3] This stability is crucial for preventing side-chain modifications throughout the peptide elongation process. The benzyl group is typically removed under harsher, final-stage conditions, most commonly catalytic hydrogenolysis or strong acids like hydrofluoric acid (HF).[1]

This differential lability—Boc removal with moderate acid and Benzyl removal with strong acid or hydrogenolysis—forms a "quasi-orthogonal" system.[1] While both are removed by acid, the difference in acid strength required provides the necessary selectivity for a controlled, stepwise synthesis.

Visualizing the Protection Scheme

Sources

The Alchemist's Keystone: A Technical Guide to Boc-O-benzyl-L-serine N,O-dimethylhydroxamide for Drug Discovery

Abstract: In the intricate chess game of drug discovery, the selection of chiral building blocks is a move that dictates the entire synthetic endgame. Among the pantheon of versatile synthons, Boc-O-benzyl-L-serine N,O-dimethylhydroxamide emerges as a keystone reagent—a sophisticatedly protected amino acid derivative engineered for precision and control. This technical guide moves beyond simple catalog data to provide researchers, medicinal chemists, and drug development professionals with an in-depth understanding of this molecule's strategic value. We will dissect its molecular architecture, provide field-tested synthetic protocols, and illuminate its role as a gateway to complex chiral ketones, thereby empowering scientists to leverage its full potential in the construction of novel therapeutics.

Part 1: The Molecular Blueprint: Structure and Strategic Design

At its core, this compound is a molecule of deliberate design, where each functional group serves a distinct and strategic purpose in a synthetic campaign.

Chemical Structure and Properties

The molecule is a derivative of the natural amino acid L-serine, placing its inherent chirality at the synthetic chemist's disposal for building stereospecific drugs[1][2]. Its structure is a testament to the principles of modern protecting group strategy.

Figure 1: Chemical Structure of this compound

The careful orchestration of its functional groups imparts specific physicochemical properties that are crucial for its handling and reactivity. A comparison with its carboxylic acid precursor, Boc-O-benzyl-L-serine, highlights the transformation into a stable, versatile intermediate.

| Property | Boc-O-benzyl-L-serine (Precursor) [3] | This compound (Target) |

| Synonym | Boc-Ser(Bzl)-OH | Boc-Ser(Bzl)-N(OMe)Me, Boc-Ser(Bzl)-Weinreb Amide |

| CAS Number | 23680-31-1 | 115186-34-0 |

| Molecular Formula | C₁₅H₂₁NO₅ | C₁₇H₂₆N₂O₅ |

| Molecular Weight | 295.33 g/mol | 338.4 g/mol |

| Appearance | White to off-white powder | Expected to be a white to off-white solid |

| Functional Group | Carboxylic Acid | N,O-dimethylhydroxamide (Weinreb Amide) |

The Three Pillars of Synthetic Utility

-

N-Boc (tert-Butoxycarbonyl) Group : This well-established protecting group shields the alpha-amino functionality.[4] Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining robust to a wide range of other reagents, including bases and nucleophiles used in subsequent steps.[2][5]

-

O-Benzyl (Bzl) Group : Protecting the serine side-chain hydroxyl as a benzyl ether prevents unwanted side reactions, such as O-acylation during peptide coupling. The Boc and Benzyl groups form a "quasi-orthogonal" pair; while both are acid-sensitive, the Boc group can be removed selectively with moderate acids like TFA, leaving the benzyl group intact. The benzyl group is typically removed under harsher, reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C).[6]

-

N,O-dimethylhydroxamide (Weinreb Amide) : This is the molecule's functional core for constructive synthesis. The Weinreb amide is a superior acylating agent, renowned for its ability to react cleanly with potent organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[7] This controlled reactivity is the primary reason for its widespread adoption in complex molecule synthesis.[8]

Part 2: Synthesis and Quality Control: A Self-Validating Protocol

The transformation of the readily available Boc-O-benzyl-L-serine into its corresponding Weinreb amide is a critical step that requires robust and reliable conditions. The protocol described here is a self-validating system, designed for high yield, purity, and reproducibility.

Recommended Synthetic Protocol: Amide Coupling

The conversion of the carboxylic acid to the Weinreb amide is achieved via a peptide coupling reaction. While various reagents exist, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) offers a reliable, cost-effective, and high-yielding method.

Field Insight: The addition of HOBt is critical. It acts as a catalyst and suppresses racemization, a significant risk when activating chiral amino acid derivatives. Furthermore, it minimizes the formation of N-acylurea byproducts from EDC.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-O-benzyl-L-serine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Additive Introduction: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

-

Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.[5] Stir for 10 minutes.

-

Activation & Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the cold, stirring mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with a cold, dilute acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure Weinreb amide.

Synthetic Workflow Diagram

Quality Control: Structural Verification

Confirming the identity and purity of the final product is paramount. A combination of standard analytical techniques provides a robust validation system.

-

¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation. Key expected signals include the Boc group (~1.4 ppm, 9H singlet), the N- and O-methyl groups of the Weinreb amide (~3.2 and ~3.7 ppm, two singlets), the serine backbone protons, and the aromatic protons of the benzyl group (~7.3 ppm multiplet). ¹³C NMR will confirm the presence of all carbon environments, including the characteristic Weinreb amide carbonyl (~170-173 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product (338.4 g/mol ). The observation of the [M+H]⁺, [M+Na]⁺, or other adducts provides definitive evidence of the target molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak on a reverse-phase column indicates a high degree of purity.

Part 3: The Weinreb Amide: A Gateway to Precision Ketone Synthesis

The strategic advantage of employing the Weinreb amide lies in its unique reaction mechanism with organometallic reagents, which elegantly solves the classic problem of over-addition.

Mechanism: The Chelation-Stabilized Intermediate

When a typical ester or acid chloride reacts with an organometallic reagent (R-M), the initial addition forms a tetrahedral intermediate which rapidly collapses to a ketone. This newly formed ketone is often more reactive than the starting material, leading to a second, undesired nucleophilic attack that yields a tertiary alcohol.

The Weinreb amide circumvents this issue. Upon nucleophilic attack, it forms a stable, five-membered cyclic intermediate, chelated by the metal cation (e.g., Mg²⁺ from a Grignard reagent). This intermediate is stable at low temperatures and does not collapse to the ketone until acidic work-up is performed. By the time the ketone is formed, all the organometallic reagent has been quenched, preventing over-addition.[7]

Part 4: A Case Study in Drug Discovery: Improving the Synthesis of Lacosamide Analogs

While direct citation for the use of this specific building block in a named drug synthesis is sparse, its value can be powerfully demonstrated by addressing known synthetic challenges. The synthesis of the anti-epileptic drug Lacosamide provides a compelling case.

A reported synthesis of a key Lacosamide precursor, starting from a Boc-protected D-serine derivative, suffers from significant drawbacks. A Chinese patent (CN102020589B) critiques a route where an intermediate is an unstable oil, leading to difficult purification, low yields (77%), and challenges in quality control. This is precisely the type of problem that the Weinreb amide intermediate is designed to solve.

Proposed Improvement:

By replacing the problematic amide formation with a robust, crystalline Weinreb amide intermediate like this compound (or its D-enantiomer for Lacosamide), the synthesis could be significantly improved.

-

Stability & Purification: Weinreb amides of protected amino acids are typically stable, crystalline solids, allowing for easy purification by crystallization, thus avoiding chromatography and improving scalability.

-

Controlled Addition: The subsequent step in a Lacosamide synthesis often involves the addition of a methyl group. Using the Weinreb amide would allow for the precise formation of the corresponding methyl ketone via a Grignard reaction (MeMgBr), preventing over-addition and increasing the yield and purity of the subsequent intermediate.

-

Versatility: This building block serves as a platform for generating a library of Lacosamide analogs for structure-activity relationship (SAR) studies by simply varying the organometallic reagent used in the ketone formation step.

This strategic substitution transforms a problematic step into a robust, high-fidelity transformation, showcasing the profound impact of choosing the right building block in a drug discovery campaign.

Part 5: Strategic Considerations for the Medicinal Chemist

-

Protecting Group Orthogonality: The Boc/Bzl strategy allows for sequential deprotection. The N-terminus can be deprotected with TFA for peptide chain elongation, while the O-benzyl group remains to be removed at a later stage, typically via hydrogenolysis. This is a cornerstone of solution-phase and solid-phase peptide synthesis.[2][4]

-

Stereochemical Integrity: The use of coupling additives like HOBt is crucial to prevent epimerization at the sensitive α-carbon during the activation and coupling to form the Weinreb amide. Maintaining stereochemical purity is non-negotiable for producing safe and effective therapeutics.

-

Reaction Scalability: The protocols described are amenable to scale-up. The use of crystalline intermediates and robust coupling chemistry minimizes the need for extensive chromatographic purification, which is often a bottleneck in process chemistry.

Conclusion

This compound is more than just a protected amino acid; it is a precision tool for the modern medicinal chemist. Its trifecta of strategic protecting groups and a highly controlled acylating function provides a reliable and versatile platform for the synthesis of complex chiral molecules. By enabling the clean formation of ketones from a stable, crystalline precursor, it addresses common synthetic hurdles, streamlines reaction pathways, and ultimately accelerates the discovery and development of new chemical entities. Its intelligent design makes it an indispensable asset for any research program focused on building the next generation of therapeutics.

References

-

Crysdot. (n.d.). (S)-tert-Butyl (3-(benzyloxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate. Retrieved January 24, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 24, 2026, from [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL (1-(BENZYLAMINO)-3-METHOXY-1-OXOPROPAN-2-YL)CARBAMATE. Retrieved January 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate. Retrieved January 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. Retrieved January 24, 2026, from [Link]

-

Nia Innovation. (n.d.). tert-butyl [(2S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate. Retrieved January 24, 2026, from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 24, 2026, from [Link]

-

BLAU, L., MENEGON, R. F., FERREIRA, E. I., & CHUNG, M. C. (2008). 1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. Retrieved January 24, 2026, from [Link]

-

ATB (Automated Topology Builder). (n.d.). Boc-Ser-OMe;Boc-L-serinemethylester. Retrieved January 24, 2026, from [Link]

-

Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18, 3827. DOI: 10.1039/D0OB00813C. Retrieved January 24, 2026, from [Link]

- Fessner, W. D., & Jones, C. (Eds.). (2001). 5 Combination of 1H and 13C NMR Spectroscopy. In Topics in Current Chemistry. Springer.

-

PubChem. (n.d.). N-Boc-L-serine methyl ester. Retrieved January 24, 2026, from [Link]

- Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 24, 2026, from [Link]

- Wu, L., et al. (2011). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B. Google Patents.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 24, 2026, from [Link]

- Gotor-Fernández, V., et al. (2022). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 12(54), 35227-35234.

- Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization. Der Pharma Chemica, 3(3), 174-188.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 [sigmaaldrich.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Bioconjugation Techniques

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Imperative of Bioconjugation

In the landscape of modern drug development and biological research, bioconjugation—the chemical linking of two or more molecules where at least one is a biomolecule—stands as a cornerstone technology.[1][2] It is the art and science of creating hybrid molecules that merge the distinct properties of their components into a single, functionally enhanced entity. From antibody-drug conjugates (ADCs) that deliver cytotoxic payloads directly to cancer cells to fluorescently labeled proteins that illuminate cellular pathways, the ability to precisely engineer covalent bonds between biomolecules and other moieties is paramount.[3][4][5]

This guide moves beyond a simple recitation of chemistries. As field application scientists, we understand that success lies not in knowing that a reaction works, but why it is the optimal choice for a specific application, how to execute it robustly, and how to validate the outcome. The narrative that follows is structured to build this expertise, focusing on the causality behind experimental choices and providing the technical foundation required for trustworthy, reproducible results.

Part 2: The Workhorses of Bioconjugation: Core Chemistries

While the toolbox of bioconjugation is ever-expanding, a few key chemistries form the bedrock of the majority of applications.[6] Understanding their mechanisms, strengths, and weaknesses is critical for strategic planning.

Amine-Reactive Chemistry: The Ubiquitous Target

Targeting primary amines (–NH₂) found on the N-terminus of proteins and the side chains of lysine residues is the most common bioconjugation strategy.[1][7] Lysine residues are generally abundant and located on the protein surface, making them accessible without denaturing the protein's structure.[1]

Mechanism: N-hydroxysuccinimide (NHS) Esters

The most prevalent amine-reactive reagents are N-hydroxysuccinimide (NHS) esters.[8] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[8][9][10] This forms a stable, irreversible amide bond and releases NHS as a byproduct.[8][9][10]

Causality in Experimental Design: The critical variable in NHS ester chemistry is pH . The reaction requires an unprotonated amine, meaning the pH must be near or above the pKa of the amine's ammonium conjugate acid. However, the NHS ester itself is susceptible to hydrolysis, a competing reaction with water that increases dramatically at higher pH.[7][9] This creates an optimal reaction window, typically between pH 7.2 and 8.5 .[7][8] Below this range, aminolysis is inefficient; above it, hydrolysis of the reagent dominates, drastically reducing conjugation efficiency.[7][9]

Field Insight: The Buffer Pitfall A frequent source of experimental failure is the choice of buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with NHS ester reactions.[11] These buffer components will compete with the target biomolecule, consuming the NHS ester reagent. Always use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES for these reactions.[8][11]

Table 1: Impact of pH on NHS Ester Stability

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[7][9] |

| 8.0 | 4 | ~1 hour[9] |

| 8.6 | 4 | 10 minutes[7][9] |

| 9.0 | Room Temp | Minutes[9] |

This table highlights the critical relationship between pH and the hydrolytic stability of the NHS ester. Higher pH accelerates the undesirable hydrolysis reaction.

Experimental Workflow: NHS Ester Conjugation

The following diagram outlines a typical workflow for labeling a protein with an NHS ester-activated molecule (e.g., a fluorescent dye).

Caption: General workflow for protein labeling using NHS ester chemistry.

Protocol 1: General NHS Ester Labeling of an Antibody

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL.[11] If the antibody is in a buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[11]

-

Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, high-quality organic solvent like DMSO to create a 10-20 mM stock solution.[12]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The reaction volume of the added reagent should be minimal (<10% of the total) to avoid solvent effects on the protein.

-

Incubation: Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove unreacted, hydrolyzed reagent and byproducts using a size-exclusion chromatography (SEC) desalting column equilibrated with your desired storage buffer.

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule (at its specific λ_max).

Thiol-Reactive Chemistry: The Path to Selectivity

Targeting sulfhydryl (–SH) groups on cysteine residues offers higher selectivity than amine chemistry.[13] Cysteine is a much less abundant amino acid than lysine, and many proteins, like antibodies, have a set number of cysteine residues that become accessible for conjugation after mild reduction of interchain disulfide bonds.

Mechanism: Maleimide Chemistry

Maleimides are the most common thiol-reactive reagents.[14] They react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[14] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[13] At pH values above 8.0, maleimides can also react with amines, reducing the selectivity of the reaction.

Causality in Experimental Design: For proteins without free thiols (like many antibodies), a preliminary reduction step is required. Dithiothreitol (DTT) is a strong reducing agent but must be completely removed before adding the maleimide reagent, as it would consume it.[15] Milder, non-thiol-containing reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are often preferred as they do not need to be removed before conjugation, simplifying the workflow. The key is to use just enough reducing agent to cleave the desired disulfide bonds without fragmenting the entire protein.

Experimental Workflow: Thiol-Reactive Conjugation

This diagram illustrates a common workflow for conjugating a molecule to an antibody via reduced cysteine residues.

Caption: Workflow for maleimide-based conjugation to a reduced antibody.

Click Chemistry: The Bioorthogonal Revolution

"Click chemistry" refers to reactions that are highly efficient, specific, and create no byproducts.[16] In bioconjugation, this typically involves the reaction between an azide and an alkyne, two functional groups that are absent in native biological systems, making the reaction truly bioorthogonal.[17]

Key Variants:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins a terminal alkyne and an azide to form a stable triazole ring.[18][19][20] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[21] While very powerful, the potential cytotoxicity of copper can be a concern for in-vivo applications.[22]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, DIBO). The ring strain provides the activation energy for the reaction with an azide, allowing the "click" to proceed under physiological conditions without any catalyst.[23] This is the preferred method for live-cell labeling and in-vivo studies.

Causality in Experimental Design: The choice between CuAAC and SPAAC is dictated by the experimental context. For in-vitro conjugation of purified proteins, the speed and efficiency of CuAAC are often advantageous. For applications involving living systems or where copper could interfere with protein function, the catalyst-free nature of SPAAC is essential. The first step in either workflow is the introduction of either the azide or alkyne handle onto the biomolecule, often using the amine- or thiol-reactive methods described previously.[24]

Part 3: The Frontier: Site-Specific Bioconjugation

Traditional lysine and cysteine conjugations produce heterogeneous mixtures, where the number and location of attached molecules vary.[25][26] This heterogeneity can impact pharmacokinetics and efficacy.[23] Site-specific conjugation aims to create a single, well-defined product.[27][28][]

Emerging Strategies:

-

Enzymatic Ligation: Enzymes like sortase A or transglutaminase can recognize specific peptide tags engineered into a protein and catalyze the formation of a covalent bond with a payload-linker molecule.[30][][32] This offers exquisite specificity.

-

Unnatural Amino Acid (UAA) Incorporation: Cells can be genetically programmed to incorporate UAAs containing bioorthogonal handles (like azides or alkynes) at specific sites in a protein's sequence.[28][33] This provides ultimate control over the conjugation site.

These advanced methods are critical for the next generation of therapeutics, such as ADCs, where a defined drug-to-antibody ratio (DAR) is crucial for a predictable safety and efficacy profile.[27][]

Part 4: Validation and Characterization: Proving Success

A bioconjugation reaction is incomplete without rigorous characterization of the product. The goal is to confirm covalent bond formation, determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR), and ensure the conjugate is free from aggregates and unreacted starting materials.

Table 2: Key Techniques for Bioconjugate Characterization

| Technique | Purpose | Key Insights |

| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) | Simple, fast method to quantify the average number of molecules conjugated per protein by measuring absorbance at two wavelengths (protein and payload).[34] |

| Size Exclusion Chromatography (SEC) | Assess Aggregation and Purity | Separates molecules by size. Ideal for removing small-molecule reagents and quantifying high-molecular-weight aggregates formed during conjugation. |

| Hydrophobic Interaction Chromatography (HIC) | Determine DAR Distribution | Separates species based on hydrophobicity. Since each added drug payload increases the protein's hydrophobicity, HIC can resolve species with different DARs (e.g., DAR0, DAR2, DAR4).[35] |

| Mass Spectrometry (MS) | Confirm Covalent Mass Addition | Provides a precise mass of the intact conjugate, confirming the covalent linkage and allowing for accurate DAR calculation. Can also be used to identify conjugation sites (peptide mapping).[2][35] |

Part 5: Conclusion and Future Outlook

Bioconjugation is a dynamic and enabling field at the intersection of chemistry, biology, and medicine.[6] Mastery of the core chemistries—amine, thiol, and click reactions—provides a robust foundation for nearly any application. The true expertise, however, lies in the strategic selection of a conjugation method based on the biomolecule, the payload, and the end goal. As the field moves toward greater precision with site-specific techniques, the principles of careful planning, robust execution, and rigorous characterization will remain the cornerstones of developing the next generation of diagnostics and therapeutics.[3][36]

References

-

List of enzyme-based site-specific conjugation methods including their recognition sequence, payload, and applications . ResearchGate. [Link]

-

Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry . JACS Au. [Link]

-

Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers . ACS Publications. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . Organometallics. [Link]

-

Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM . ACS Publications. [Link]

-

Click Chemistry Conjugations . National Institutes of Health. [Link]

-

Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates . National Institutes of Health. [Link]

-

Book Review of Bioconjugate Techniques. Second Edition . Journal of Medicinal Chemistry. [Link]

-

Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers . PubMed. [Link]

-

Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics . PubMed. [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks . ACS Macro Letters. [Link]

-

Perspectives and Characterization on Antibody–Drug Conjugates . LCGC International. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . National Institutes of Health. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition . Organic-Chemistry.org. [Link]

-

Enzyme Conjugation: Advances and Applications in Biotechnology . LabX.com. [Link]

-

Chemical technology principles for selective bioconjugation of proteins and antibodies . Royal Society of Chemistry. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling . Glen Research. [Link]

-

How to choose the perfect buffer to get a pure, stabilised, functional protein . Tebubio. [Link]

-

Azide-alkyne Huisgen cycloaddition . Wikipedia. [Link]

-

Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates . JoVE. [Link]

-

One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry . Chemical Communications. [Link]

-

Book Review of Bioconjugate Techniques . Journal of the American Chemical Society. [Link]

-

Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update . Organic & Biomolecular Chemistry. [Link]

-

Enzymatic Conjugation . Creative Biolabs. [Link]

-

Choosing an effective protein bioconjugation strategy . ResearchGate. [Link]

-

Amine reactive Linkers . AxisPharm. [Link]

-

Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems . Waters. [Link]

-

Antibody-Drug Conjugates (ADC) . Agilent. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 5. agilent.com [agilent.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. tebubio.com [tebubio.com]

- 16. bachem.com [bachem.com]

- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Click Chemistry [organic-chemistry.org]

- 22. One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lumiprobe.com [lumiprobe.com]

- 25. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 32. Enzymatic Conjugation - Creative Biolabs [creative-biolabs.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. vectorlabs.com [vectorlabs.com]

- 35. lcms.cz [lcms.cz]

- 36. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Streamlined Peptide Coupling Using Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

Introduction: The Strategic Advantage of Weinreb Amides in Peptide Synthesis

The synthesis of complex peptides, particularly those containing hydroxylated amino acids like serine, presents unique challenges, including side reactions and epimerization. Boc-O-benzyl-L-serine N,O-dimethylhydroxamide, a Weinreb-Nahm amide derivative of serine, offers a robust solution to these challenges. The N-tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the O-benzyl (Bzl) ether safeguards the side-chain hydroxyl function.[1][2] The defining feature, the N,O-dimethylhydroxamide (Weinreb amide), serves as a highly stable yet selectively reactive carboxyl terminus.

The primary advantage of the Weinreb amide is its ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with the incoming nucleophile (the deprotected N-terminus of a peptide).[3] This intermediate resists the common problem of over-addition and subsequent side reactions, ensuring the clean formation of the desired ketone or, in this case, the peptide bond. This application note provides a comprehensive guide to the principles, a detailed protocol for peptide coupling using this versatile building block, and troubleshooting insights for researchers in drug development and peptide chemistry.[3]

Principle and Mechanism

Peptide coupling is fundamentally the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[4] The process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.[5] The Weinreb amide offers a pre-activated, yet remarkably stable, carboxyl surrogate.

The coupling process proceeds as follows:

-

Nα-Deprotection: The N-terminal Boc group of the peptide chain is removed using an acid, typically trifluoroacetic acid (TFA), to expose the free amino group.[2]

-

Neutralization: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is used to neutralize the resulting ammonium salt, yielding the free amine necessary for the coupling reaction.[6]

-

Coupling/Activation: The this compound is activated in situ using a standard peptide coupling reagent.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form highly reactive OAt-esters that readily react with the N-terminal amine of the peptide chain.[7][8]

-

Peptide Bond Formation: The free amine of the peptide chain attacks the activated carbonyl carbon of the serine derivative, forming the new peptide bond and elongating the peptide chain.

The stability of the Weinreb amide minimizes racemization at the serine's α-carbon, a significant risk with other activation methods, especially when dealing with sterically hindered residues.[4][9]

Figure 1: Conceptual workflow for peptide elongation.

Detailed Experimental Protocol

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) coupling cycle on a pre-loaded resin (e.g., H-Gly-Merrifield resin).

Materials and Reagents

| Reagent | Acronym | Grade | Supplier Example | Notes |

| This compound | - | Synthesis Grade | Major Chemical Supplier | Store at 2-8°C, desiccated. |

| Pre-loaded Resin (e.g., H-Gly-Merrifield) | - | 100-200 mesh | Major Chemical Supplier | Substitution level: ~0.5-1.0 mmol/g. |

| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Major Chemical Supplier | Use anhydrous. DMF can degrade to form dimethylamine; use from a fresh bottle or degas before use.[10] |

| Dichloromethane | DCM | Anhydrous | Major Chemical Supplier | Used for resin swelling and washing.[10] |

| Trifluoroacetic Acid | TFA | Reagent Grade | Major Chemical Supplier | Highly corrosive. Handle in a fume hood. |

| N,N-Diisopropylethylamine | DIEA | Peptide Synthesis Grade | Major Chemical Supplier | Also known as Hünig's base. Must be redistilled and stored over KOH to remove primary/secondary amine impurities. |

| HATU | - | Synthesis Grade | Major Chemical Supplier | Potent coupling reagent. Handle with care. |

| Acetic Anhydride | Ac₂O | Reagent Grade | Major Chemical Supplier | For capping unreacted amines. |

| Ninhydrin Test Kit | - | - | Major Chemical Supplier | For monitoring coupling completion.[11] |

Step-by-Step Coupling Procedure

This procedure is for a 1 mmol scale synthesis. Adjust volumes accordingly.

-

Resin Swelling:

-

Place the resin (1.0 g, 1.0 mmol) in a reaction vessel.

-

Add DCM (15 mL) and agitate gently for 30 minutes.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 25% TFA in DCM (v/v) (15 mL) to the resin.

-

Agitate for 2 minutes. Drain.

-

Add a fresh solution of 25% TFA in DCM (15 mL).

-

Agitate for 25-30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3 x 15 mL) and DMF (3 x 15 mL).

-

Causality: The first short TFA treatment removes acid-labile impurities. The longer second treatment ensures complete removal of the Boc group.[2] Extensive washing is critical to remove all traces of acid before the neutralization and coupling steps.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF (v/v) (15 mL) to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DMF (3 x 15 mL).

-

Causality: Thorough neutralization is essential. Residual TFA will protonate the coupling reagents and the amino acid, inhibiting the reaction.

-

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (2.5 mmol, 2.5 eq.) and HATU (2.4 mmol, 2.4 eq.) in DMF (10 mL).

-

Add DIEA (5.0 mmol, 5.0 eq.) to the activation mixture.

-

Allow the pre-activation to proceed for 1-2 minutes.[8]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Causality: Using a slight excess of the amino acid and coupling reagent drives the reaction to completion. Pre-activation ensures the reactive species is formed before addition to the resin, maximizing coupling efficiency.[8]

-

-

Monitoring and Washing:

-

Take a small sample of resin beads (~5 mg), wash thoroughly with DMF, and perform a qualitative ninhydrin (Kaiser) test.[11]

-

A negative test (yellow/colorless beads) indicates complete coupling. A positive test (blue/purple beads) indicates free amines are still present.

-

Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF (3 x 15 mL) and DCM (3 x 15 mL).

-

-

Capping (Optional but Recommended):

-

If the ninhydrin test is positive after the initial coupling, a second coupling can be performed.[8]

-

Alternatively, to prevent the formation of deletion peptides, any unreacted N-terminal amines should be "capped."

-

Add a solution of 10% acetic anhydride and 5% DIEA in DMF (v/v) (15 mL) to the resin and agitate for 30 minutes.

-

Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

-

Causality: Capping acetylates the unreacted amines, rendering them unreactive in subsequent coupling cycles. This simplifies the final purification of the target peptide.[11]

-

The resin is now ready for the next deprotection and coupling cycle.

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric Hindrance: The peptide sequence near the coupling site is bulky.[8] 2. Poor Solvation/Aggregation: The growing peptide chain is collapsing on the resin. 3. Reagent Degradation: Coupling reagents or DIEA are of poor quality. | 1. Extend Reaction Time: Increase coupling time to overnight. 2. Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties.[10][12] For difficult sequences, a solvent mixture like DCM/DMF/NMP may help.[8] 3. Use Fresh Reagents: Ensure all reagents are anhydrous and high-purity. |

| Low Final Yield | 1. Incomplete Deprotection: Boc group was not fully removed. 2. Premature Chain Cleavage: Resin linkage is unstable to repeated TFA treatments. 3. Loss of Resin: Physical loss of resin beads during washing steps. | 1. Confirm Deprotection Time: Ensure the second TFA step is at least 25 minutes. 2. Choose Appropriate Resin: Use a more acid-stable linker if synthesizing very long peptides. 3. Careful Handling: Use fritted reaction vessels and ensure complete transfers. |

| Side Product Formation | 1. Racemization: Base (DIEA) concentration is too high or reaction temperature is elevated. 2. Deletion Peptides: Incomplete coupling and no capping step was performed. | 1. Control Stoichiometry: Use the recommended equivalents of DIEA. Avoid excessive heat. 2. Implement Capping: Always cap unreacted amines after the coupling step to simplify final purification.[11] |

| Purification Issues | Co-elution of the desired peptide with deletion sequences or capped fragments during HPLC. | A robust capping strategy is the best preventative measure. If purification is still difficult, consider orthogonal purification techniques or adjusting the HPLC gradient and mobile phase modifiers.[13][14] |

Post-Synthesis Cleavage and Deprotection

Upon completion of the synthesis, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the O-benzyl ether on serine, must be removed. For standard Boc-SPPS on a Merrifield resin, this is typically accomplished in a single step using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

-

Caution: These are extremely hazardous reagents and require specialized equipment and handling procedures.

The benzyl protecting group can also be removed via catalytic hydrogenation (e.g., Pd/C, H₂), which is a milder method often used in solution-phase synthesis.[1][15]

Conclusion

This compound is a highly valuable building block for peptide synthesis. The inherent stability of the Weinreb amide minimizes common side reactions and preserves stereochemical integrity, leading to higher crude peptide purity and simplifying downstream purification. By following a well-designed protocol that includes careful reagent selection, reaction monitoring, and strategic capping, researchers can effectively incorporate this derivative into complex peptide targets, facilitating the development of novel therapeutics and research tools.

References

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1053–1062. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Retrieved from [Link]

-

ACS Publications. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. [Link]

-

PNAS. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

-

PubMed Central. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

- Google Patents. (n.d.). US20140142279A1 - Method for peptide synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

-

PubMed Central. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

-

YouTube. (2021). Peptide Easy Clean (PEC): A new turn in peptide purification. Retrieved from [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

Watech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. bachem.com [bachem.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. biotage.com [biotage.com]

- 13. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]

- 14. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 15. Amino Protecting Group-Benzyl Series [en.highfine.com]

"Boc deprotection of serine derivatives with TFA"

Application Notes and Protocols

Topic: Boc Deprotection of Serine Derivatives with Trifluoroacetic Acid (TFA)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Boc Protection in Serine Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. Its widespread use stems from its ability to reliably protect primary and secondary amines under a vast range of non-acidic conditions, yet be removed cleanly under mild acidic treatment. This orthogonality is critical when manipulating multifunctional molecules.

Serine, with its primary hydroxyl side chain, presents a unique set of challenges and opportunities. While the N-α-amine is the primary site for Boc protection, the reactivity of the hydroxyl group cannot be ignored. The choice to protect or not protect this side chain dictates the synthetic strategy and profoundly impacts subsequent steps.

This guide provides a comprehensive overview of the trifluoroacetic acid (TFA)-mediated deprotection of N-Boc-serine derivatives. We will delve into the underlying mechanism, explore critical reaction parameters, provide field-tested protocols for both solution-phase and solid-phase applications, and offer a robust troubleshooting framework. The focus is not merely on the procedural steps but on the chemical rationale that empowers researchers to adapt and optimize this vital transformation for their specific molecular targets.

The Deprotection Mechanism: An Acid-Catalyzed Cascade

The cleavage of the Boc group by TFA is a classic example of an E1-type elimination pathway driven by the formation of a highly stable carbocation. Understanding this mechanism is paramount for controlling the reaction and mitigating potential side reactions. The process occurs in a sequential cascade.[1]

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This activates the group for cleavage.

-

Carbocation Formation: The protonated intermediate collapses, cleaving the C-O bond to release the highly stable tert-butyl cation and a transient carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly fragments, releasing carbon dioxide gas and the desired free amine.

-

Amine Protonation: In the strongly acidic environment, the newly liberated amine is immediately protonated, yielding the corresponding trifluoroacetate salt.

The tert-butyl cation generated in step 2 is a potent electrophile and the primary source of potential side reactions.[1][2] It can be quenched by a nucleophile, deprotonate to form isobutene gas, or in some cases, alkylate electron-rich sites on the substrate or in the solvent.[1]

Caption: Mechanism of TFA-mediated Boc deprotection of serine derivatives.

The Serine Side Chain: To Protect or Not to Protect?

A critical strategic decision in any synthesis involving Boc-serine is the management of the side-chain hydroxyl group.

-

Unprotected Hydroxyl: For many solution-phase reactions, an unprotected hydroxyl group is perfectly acceptable. It is generally not nucleophilic enough to compete with the Boc-protected amine in subsequent coupling reactions and is stable to standard TFA deprotection conditions. However, the tert-butyl cation generated during deprotection can, in some cases, alkylate the hydroxyl group to form a tert-butyl ether, a common side product.

-

Protected Hydroxyl: In multi-step syntheses, especially solid-phase peptide synthesis (SPPS), protecting the serine hydroxyl group is mandatory to prevent side reactions such as O-acylation during coupling steps or dehydration.[3][4] The choice of protecting group must be orthogonal to the N-α-Boc group, meaning it must remain stable during the TFA deprotection step.

-

Benzyl (Bzl) Ether: This is the most common side-chain protection for serine in Boc-based SPPS.[5] It is completely stable to the repeated TFA treatments required for N-α-Boc removal but is cleaved during the final, harsh acidolysis step (e.g., with HF or TFMSA) that releases the peptide from the resin.[5]

-

tert-Butyl (tBu) Ether: This group is not compatible with Boc chemistry as it is labile to TFA.[5][6] It is, however, the standard protecting group used in orthogonal Fmoc-based SPPS.

-

TFA-Stable Groups: For advanced strategies, other groups like cyclohexyl (Chx) or propargyloxycarbonyl (Poc) have been developed that are stable to standard TFA deprotection conditions but can be removed under different, specific protocols.[3][7]

-

Optimizing the Reaction: Key Parameters and Controls

Achieving a clean and complete Boc deprotection requires careful control of several experimental variables. The choices made here are dictated by the substrate's stability, the presence of other acid-sensitive functional groups, and the desired purity of the final product.

| Parameter | Common Range | Rationale & Expert Insights |

| TFA Concentration | 20% - 100% (Neat) | 20-50% TFA in Dichloromethane (DCM) is the most common condition.[8] It offers a balance between rapid deprotection and minimizing acid-catalyzed side reactions for sensitive substrates. Neat TFA is used for very stable substrates or when rapid, forceful deprotection is required.[3] It increases the risk of side reactions. |

| Solvent | Dichloromethane (DCM) | DCM is the solvent of choice due to its ability to dissolve most organic substrates and its inertness under the reaction conditions. |

| Scavengers | Water, Triisopropylsilane (TIS), Thioanisole | The addition of a scavenger is crucial for preventing the electrophilic tert-butyl cation from causing unwanted alkylation.[2] TIS is an excellent scavenger that reduces the cation. Water can also act as a scavenger. In complex peptide synthesis, scavenger "cocktails" are essential to protect sensitive residues like tryptophan or methionine.[6] |

| Temperature | 0 °C to Room Temp. (20-25 °C) | The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature.[9] Most deprotections are complete within 30-60 minutes at RT.[10] |

| Reaction Time | 30 min - 2 hours | The reaction progress should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure complete consumption of the starting material without prolonged exposure to strong acid.[9] |

Experimental Protocols

The following protocols provide detailed, step-by-step guidance for common scenarios. Safety Note: Trifluoroacetic acid is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

Protocol 1: Solution-Phase Deprotection of N-Boc-Serine Methyl Ester

This protocol is a standard procedure for a simple, solution-phase deprotection.

Materials:

-

N-Boc-Serine methyl ester

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: Dissolve the N-Boc-Serine methyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

TFA Addition: Slowly add TFA (10 eq, or as part of a 1:1 v/v solution with DCM) to the stirring solution. A common reagent is 50% TFA in DCM.[3]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% MeOH/DCM eluent and ninhydrin stain to visualize the free amine product). The reaction is typically complete in 30-60 minutes.

-

Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. To remove residual TFA, co-evaporation with toluene or isopropanol can be effective.[8]

-

Aqueous Work-up:

-

Dissolve the resulting residue (often an oil) in DCM or ethyl acetate.

-

Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Ensure the separatory funnel is vented frequently.

-

Continue adding base until the aqueous layer is slightly basic (pH ~8).

-

Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine product.

-

Protocol 2: On-Resin Deprotection in Boc-SPPS

This protocol describes the repetitive N-α-Boc deprotection step used in solid-phase peptide synthesis on a PAM or MBHA resin.

Materials:

-

Peptide-resin with an N-terminal Boc-serine residue

-

DCM (peptide synthesis grade)

-

TFA (reagent grade)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

-

Solid-phase synthesis vessel with a fritted filter

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes. Drain the solvent.

-

Deprotection: Add a solution of 40-50% TFA in DCM to the resin. Agitate or shake the vessel for 2 minutes. Drain the solution.

-

Main Deprotection: Add a fresh portion of the 40-50% TFA/DCM solution and agitate for 20-30 minutes.

-

Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and the cleaved Boc group. A typical wash cycle is:

-

DCM (3x)

-

Isopropanol (1x)

-

DCM (3x)

-

-

Neutralization: To prepare the free amine for the next coupling step, neutralize the TFA salt on the resin. Add a solution of 5-10% DIEA in DCM or DMF and agitate for 2-5 minutes. Repeat this step once.

-

Final Washes: Drain the neutralization solution and wash the resin with DCM (3x) followed by DMF (3x) to prepare for the subsequent amino acid coupling step.

-

Verification: A qualitative ninhydrin test can be performed on a few resin beads to confirm the presence of the free primary amine.[6]

Caption: General workflow for solution-phase Boc deprotection and work-up.

Troubleshooting Common Issues

Even a routine reaction can present challenges. This guide helps diagnose and solve common problems encountered during the Boc deprotection of serine derivatives.

Caption: Troubleshooting decision tree for Boc deprotection reactions.

Conclusion

The TFA-mediated deprotection of Boc-protected serine derivatives is a robust and indispensable tool in the synthetic chemist's arsenal. Success hinges on a clear understanding of the reaction mechanism, a strategic approach to side-chain protection, and careful optimization of reaction conditions. By controlling variables such as acid concentration, temperature, and the use of scavengers, researchers can achieve high yields and purity. The protocols and troubleshooting guides provided herein serve as a practical foundation, enabling scientists to confidently apply and adapt this critical transformation to accelerate their research and development goals.

References

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

-

Sureshbabu, V. V., & Venkataramanarao, R. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences. [Link]

-

Reddit. (2023). Boc De-protection. r/Chempros. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Cabral, H., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

-

ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-